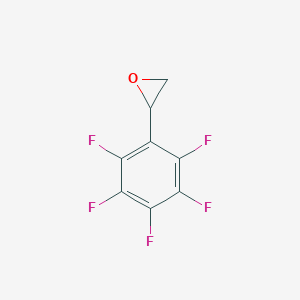
2-(2,3,4,5,6-五氟苯基)环氧乙烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3,4,5,6-Pentafluorophenyl)oxirane: is an organic compound with the molecular formula C9H5F5O It is characterized by the presence of a three-membered epoxide ring attached to a pentafluorophenyl group
科学研究应用
2-(2,3,4,5,6-Pentafluorophenyl)oxirane has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving epoxides.
Biology:
- Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biochemical pathways.
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4,5,6-Pentafluorophenyl)oxirane typically involves the reaction of pentafluorobenzaldehyde with an appropriate epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), to oxidize the aldehyde group to an epoxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of 2-(2,3,4,5,6-Pentafluorophenyl)oxirane may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions: 2-(2,3,4,5,6-Pentafluorophenyl)oxirane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The compound can be reduced to form corresponding alcohols.
Oxidation: Further oxidation can lead to the formation of diols or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are employed.
Major Products:
Nucleophilic Substitution: The major products are substituted alcohols or ethers.
Reduction: The major products are alcohols.
Oxidation: The major products are diols or other oxidized derivatives.
作用机制
The mechanism of action of 2-(2,3,4,5,6-Pentafluorophenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications. The pentafluorophenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
相似化合物的比较
- 2-(2,3,4,5,6-Pentafluorophenyl)methyl]oxirane
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid
Comparison: 2-(2,3,4,5,6-Pentafluorophenyl)oxirane is unique due to the presence of both an epoxide ring and a pentafluorophenyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds. The pentafluorophenyl group also enhances the compound’s electron-withdrawing ability, making it more reactive in certain chemical reactions.
属性
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-4-3(2-1-14-2)5(10)7(12)8(13)6(4)11/h2H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZPTXICNGFRDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














